Cas no 1421373-65-0 (Osimertinib)
Osimertinib Chemical and Physical Properties
Names and Identifiers
-
- AZD9291
- AZD-9291
- AZD--9291
- n-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-2-propenamide
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide
- N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- N-?[2-?[[2-?(dimethylamino)?ethyl]?methylamino]?-?4-?methoxy-?5-?[[4-?(1-?methyl-?1H-?indol-?3-?yl)?
- Osimertinib
- Osimertinib(AZD9291)
- Mereletinib
- AZD 9291
- Tagrisso
- 3C06JJ0Z2O
- N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- AK170511
- N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide
- N-(2-{[2-(Dimethylami
- Mereletinib [INN]
- Q21506464
- OSIMERTINIB [MI]
- 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-; N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide; AZD 9291; Osimertinib; Tagrisso
- HMS3653E10
- OSIMERTINIB [WHO-DD]
- AZD-9291 , Mereletinib
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)acrylamide
- NCGC00378622-10
- EN300-7382438
- mereletinib (obsolete INN)
- C28H33N7O2
- NCGC00378622-03
- A854509
- UNII-3C06JJ0Z2O
- CS-2018
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide;Osimertinib
- AZD-9291 FREE BASE
- NSC-800812
- OSIMERTINIB [INN]
- SB22952
- Osimertinib [USAN]
- HY-15772
- AC-29019
- Osimertinib (AZD9291)
- Osimertinib; AZD-9291
- AS-16943
- N-(2-{2-Dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CHEBI:90943
- GTPL7719
- 2-Propenamide, N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-
- DTXSID501025961
- NS00073136
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CCG-264683
- MereletinibAZD-9291,Osimertinib
- NCGC00378622-04
- MFCD27988062
- SCHEMBL14660911
- NSC781254
- L01XE35
- 1421373-65-0
- CHEMBL3353410
- NSC800812
- AZD-9291(Osimertinib)?
- NSC779217
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide
- Osimertinib; AZD 9291
- BCP08626
- AKOS025290756
- NSC-781254
- BDBM50029668
- DB09330
- 4714B
- AZD 9291(Osimertinib)
- HMS3672M05
- DUYJMQONPNNFPI-UHFFFAOYSA-N
- s7297
- SW219863-1
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino)phenyl)acrylamide
- EX-A314
- NSC-779217
- AMY9161
- osimertinibum
- BRD-K42805893-001-04-9
-
- MDL: MFCD27988062
- Inchi: 1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
- InChI Key: DUYJMQONPNNFPI-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(=C(C=1)N(C)CCN(C)C)NC(C=C)=O)NC1=NC=CC(C2=CN(C)C3C=CC=CC=32)=N1
Computed Properties
- Exact Mass: 499.27000
- Monoisotopic Mass: 499.26957332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 752
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.6
- XLogP3: 3.7
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 87.55000
- LogP: 4.65580
Osimertinib Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Osimertinib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC7006-100 mg |
Mereletinib(AZD-9291,Osimertinib) |
1421373-65-0 | >98% | 100mg |
$150.0 | 2022-02-28 | |
| DC Chemicals | DC7006-250 mg |
Mereletinib(AZD-9291,Osimertinib) |
1421373-65-0 | >98% | 250mg |
$300.0 | 2022-02-28 | |
| DC Chemicals | DC7006-1 g |
Mereletinib(AZD-9291,Osimertinib) |
1421373-65-0 | >98% | 1g |
$600.0 | 2022-02-28 | |
| BAI LING WEI Technology Co., Ltd. | 1761088-5MG |
Osimertinib, 98%, a potent and selective mutated forms EGFR inhibitor |
1421373-65-0 | 98% | 5MG |
¥ 580 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 1761088-25MG |
Osimertinib, 98%, a potent and selective mutated forms EGFR inhibitor |
1421373-65-0 | 98% | 25MG |
¥ 1475 | 2022-04-26 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0034-1g |
Osimertinib |
1421373-65-0 | 98% | 1g |
3816.19CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0034-5g |
Osimertinib |
1421373-65-0 | 99% | 5g |
15264.76CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0034-500mg |
Osimertinib |
1421373-65-0 | 98% | 500mg |
2332.12CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0034-250mg |
Osimertinib |
1421373-65-0 | 98% | 250mg |
1594.32CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0034-100mg |
Osimertinib |
1421373-65-0 | 98% | 100mg |
1221.18CNY | 2021-07-19 |
Osimertinib Suppliers
Osimertinib Related Literature
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Osimertinib
Introduction to Osimertinib (CAS No: 1421373-65-0)
Osimertinib, chemically known by its CAS number 1421373-65-0, is a highly specialized small-molecule inhibitor that has garnered significant attention in the field of oncology, particularly for its targeted action against certain mutations of the EGFR (Epidermal Growth Factor Receptor) protein. This compound represents a pinnacle of precision medicine, offering a tailored therapeutic approach for patients with specific genetic profiles. The development and application of Osimertinib have been underpinned by extensive research and clinical trials, which have elucidated its mechanism of action, efficacy, and potential applications in the treatment of various cancers.
The molecular structure of Osimertinib (CAS No: 1421373-65-0) is meticulously designed to selectively inhibit the tyrosine kinase activity of mutant EGFRs, particularly those with the T790M substitution. This mutation is commonly found in non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors such as erlotinib and gefitinib. The ability of Osimertinib to overcome this resistance has made it a cornerstone in the management of advanced NSCLC. The compound’s high affinity for the ATP-binding site of EGFR mutants ensures potent inhibition, thereby disrupting downstream signaling pathways that promote tumor growth and survival.
Recent advancements in the understanding of EGFR mutations and their implications for cancer therapy have further highlighted the significance of Osimertinib (CAS No: 1421373-65-0). Studies have demonstrated that patients harboring tumors with the T790M mutation exhibit a robust response to treatment with this inhibitor. The approval of Osimertinib by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) underscores its clinical relevance and therapeutic value. These approvals are based on compelling evidence from phase III clinical trials, which have shown substantial improvements in progression-free survival and overall survival rates among treated patients.
The pharmacokinetic profile of Osimertinib (CAS No: 1421373-65-0) is another critical aspect that contributes to its clinical efficacy. The drug exhibits linear pharmacokinetics over a wide dose range, allowing for flexible dosing regimens that can be tailored to individual patient needs. Additionally, Osimertinib demonstrates good oral bioavailability, which facilitates patient compliance and convenience in administration. These characteristics make it an attractive therapeutic option for both hospital-based and outpatient settings.
From a chemical perspective, Osimertinib (CAS No: 1421373-65-0) is characterized by its pyridine and triazolopyrimidine core structure, which is optimized for binding to the EGFR kinase domain. The compound’s solubility profile has been engineered to enhance its absorption and distribution within the body, ensuring therapeutic levels are maintained over time. These structural features are not arbitrary but are the result of years of research aimed at improving drug-like properties such as potency, selectivity, and pharmacokinetic behavior.
The clinical utility of Osimertinib extends beyond its primary indication in NSCLC. Emerging data suggest potential applications in other cancers where EGFR mutations play a role. For instance, studies are exploring its efficacy in head and neck squamous cell carcinoma (HNSCC) and other solid tumors with activating EGFR mutations. These investigations highlight the broad therapeutic potential of targeting EGFR mutations with compounds like Osimertinib (CAS No: 1421373-65-0).
The development pipeline for Osimertinib continues to evolve with ongoing research aimed at addressing challenges such as drug resistance and optimizing treatment regimens. Combination therapies involving Osimertinib with other targeted agents or immunotherapy modalities are being actively investigated to enhance outcomes further. These efforts reflect a commitment to advancing patient care through innovative approaches that leverage our growing understanding of cancer biology.
From a regulatory standpoint, the approval process for drugs like Osimertinib (CAS No: 1421373-65-0) has set new benchmarks for evidence-based medicine. Regulatory agencies now require robust data demonstrating not only efficacy but also an acceptable risk-benefit profile across diverse patient populations. This stringent evaluation ensures that only therapies with clear therapeutic advantages reach patients, thereby optimizing healthcare resources.
The economic impact of Osimertinib cannot be overstated either. Its development represents a significant investment by pharmaceutical companies in oncology research, driving innovation across multiple disciplines including chemistry, biology, pharmacology, and clinical medicine. This investment not only yields new treatments but also fosters collaboration between academia and industry, accelerating progress in cancer research.
In conclusion, Osimertinib (CAS No: 1421373-65-0) stands as a testament to the power of targeted therapy in oncology medicine today. Its development underscores how understanding genetic mutations at a molecular level can lead to more effective treatments that improve patient outcomes significantly compared traditional chemotherapy approaches alone.
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